molecular formula C21H15Cl2N3O B11611609 7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

7-[(2,6-Dichlorophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol

Cat. No.: B11611609
M. Wt: 396.3 g/mol
InChI Key: WOPDKGYYANFDPZ-UHFFFAOYSA-N
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Description

7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds.

Mechanism of Action

The mechanism of action of 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound can also interact with DNA, leading to the disruption of DNA replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These include compounds like chloroquine and quinine, which are known for their antimalarial properties.

    Pyridine derivatives: Compounds such as nicotinamide and pyridoxine, which have significant biological roles.

Uniqueness

What sets 7-[(2,6-DICHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL apart is its dual presence of quinoline and pyridine moieties, along with the dichlorophenyl group. This unique combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H15Cl2N3O

Molecular Weight

396.3 g/mol

IUPAC Name

7-[(2,6-dichlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol

InChI

InChI=1S/C21H15Cl2N3O/c22-15-6-3-7-16(23)18(15)20(26-17-8-1-2-11-24-17)14-10-9-13-5-4-12-25-19(13)21(14)27/h1-12,20,27H,(H,24,26)

InChI Key

WOPDKGYYANFDPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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